molecular formula C20H30ClN3O3 B15211658 Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- CAS No. 38124-02-6

Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis-

Cat. No.: B15211658
CAS No.: 38124-02-6
M. Wt: 395.9 g/mol
InChI Key: KWOYMTNDMWWXTD-JAXOOIEVSA-N
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Description

Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- (hereafter referred to as Compound A), is a structurally complex piperazine derivative characterized by a 4-ethoxyphenyl-substituted pyrrolidinone core linked to a piperazine ring via a carbonyl group. The cis configuration of the pyrrolidinyl substituents and the hydrochloride salt form enhance its solubility and stability, making it suitable for pharmaceutical applications . Piperazine derivatives are widely used in medicinal chemistry due to their versatility in drug design, particularly in modulating receptor binding and pharmacokinetic profiles .

Properties

CAS No.

38124-02-6

Molecular Formula

C20H30ClN3O3

Molecular Weight

395.9 g/mol

IUPAC Name

(4R,5R)-1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)-5-propylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C20H29N3O3.ClH/c1-3-5-18-17(20(25)22-12-10-21-11-13-22)14-19(24)23(18)15-6-8-16(9-7-15)26-4-2;/h6-9,17-18,21H,3-5,10-14H2,1-2H3;1H/t17-,18-;/m1./s1

InChI Key

KWOYMTNDMWWXTD-JAXOOIEVSA-N

Isomeric SMILES

CCC[C@@H]1[C@@H](CC(=O)N1C2=CC=C(C=C2)OCC)C(=O)N3CCNCC3.Cl

Canonical SMILES

CCCC1C(CC(=O)N1C2=CC=C(C=C2)OCC)C(=O)N3CCNCC3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the ethoxyphenyl group. The final step involves the formation of the piperazine ring and the hydrochloride salt. Common reagents used in these reactions include ethyl bromide, sodium hydride, and piperazine .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- involves its interaction with specific molecular targets. It primarily acts on neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in neurological applications .

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Compound A’s synthesis likely benefits from pre-formed piperazine hydrochloride stocks (85–97% yield in analogous reactions) , whereas Trazodone requires multi-step catalysis .
Pharmacological and Physicochemical Properties
Property Compound A Trazodone Hydrochloride 1-(5-Chloro-2-hydroxyphenyl)-4-(methyl-triazolyl)pyrrolidinone
Solubility High (HCl salt) Moderate (HCl salt) Low (free base)
Biological Activity Undocumented (structural analogy suggests CNS potential) Serotonin reuptake inhibition Antioxidant (1.35× vitamin C)
Protonation State Monoprotonated (equimolar HCl) Diprotonated (excess HCl) N/A

Key Findings :

  • Antioxidant vs. CNS Activity: Unlike pyrrolidinone antioxidants in , Compound A’s piperazine core is more aligned with neuropharmacological agents like Trazodone .
  • Salt Form : The hydrochloride salt improves Compound A’s stability and water solubility, critical for oral bioavailability .
Drug-Likeness and ADME Profiles

Piperazine derivatives generally exhibit favorable drug-like properties. For example:

  • LogP : Compound A’s 4-ethoxyphenyl group may increase logP (~2.5–3.5) compared to Trazodone (logP ~2.1), enhancing membrane permeability but risking higher metabolic clearance .
  • SwissADME Predictions : Analogous piperazine amides show high gastrointestinal absorption and moderate CYP450 inhibition , suggesting Compound A may share these traits.

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